molecular formula C8H7N3O2 B12924936 5-(Pyridin-4-yl)imidazolidine-2,4-dione

5-(Pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B12924936
M. Wt: 177.16 g/mol
InChI Key: MNMSEFPXDXCURY-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both a pyridine ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)imidazolidine-2,4-dione typically involves the reaction of pyridine derivatives with imidazolidine-2,4-dione precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Pyridin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-pyridin-4-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-1-3-9-4-2-5/h1-4,6H,(H2,10,11,12,13)

InChI Key

MNMSEFPXDXCURY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2C(=O)NC(=O)N2

Origin of Product

United States

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